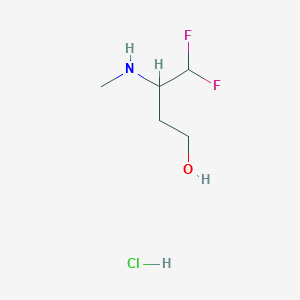

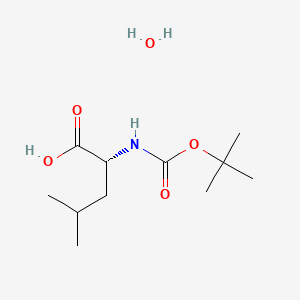

![molecular formula C10H16O3 B2980014 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1406908-37-9](/img/structure/B2980014.png)

5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The linear formula of 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid is C8H12O3 . The SMILES string is O1CCC2 (C (C2)C (=O)O)CC1 and the InChI is 1S/C8H12O3/c9-7 (10)6-5-8 (6)1-3-11-4-2-8/h6H,1-5H2, (H,9,10) .Scientific Research Applications

Supramolecular Aggregation

- Study of Crystal Structures : The crystal structures of hydroxycarboxylic acid derivatives, closely related to 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid, have been studied to understand how the conformation of groups like hydroxymethyl affects the dimensionality of supramolecular structures. These studies reveal the formation of one-dimensional and two-dimensional structures through hydrogen bonds (Foces-Foces et al., 2005).

Chemical Reactions and Synthesis

- Hydrolysis Studies : Hydrolysis reactions of derivatives of 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid have been explored, leading to the formation of various compounds. For example, hydrolysis in the presence of hydrogen bromide and sulfuric acid leads to different products, demonstrating the compound's reactivity and usefulness in organic synthesis (Kayukova et al., 2007).

- Stereochemistry and Synthesis of Derivatives : Research into the synthesis and stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes, a category that includes 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid, provides insights into the structural aspects of these compounds. Such studies are crucial for understanding the properties and potential applications of these compounds in various chemical reactions (Satyamurthy et al., 1984).

Material Sciences and Corrosion Inhibition

- Corrosion Inhibition : Spirocyclopropane derivatives, which are structurally similar to 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid, have been studied for their potential as corrosion inhibitors in acidic media. These studies are vital in the field of materials science, particularly for protecting metals like steel in harsh chemical environments (Chafiq et al., 2020).

Safety And Hazards

It is recommended to avoid breathing dust and contact with skin and eyes when handling 5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid . Protective clothing, gloves, safety glasses, and a dust respirator should be worn . Dry clean up procedures should be used and generating dust should be avoided .

properties

IUPAC Name |

5,5-dimethyl-6-oxaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2)6-10(3-4-13-9)5-7(10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXDJATULWHIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCO1)CC2C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

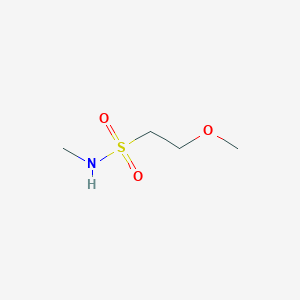

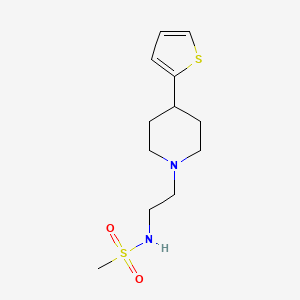

![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)

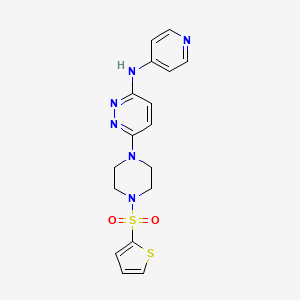

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)

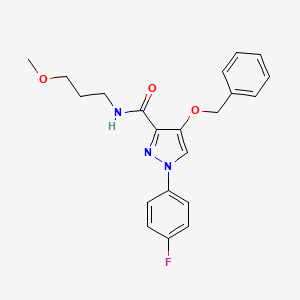

![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)

![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)

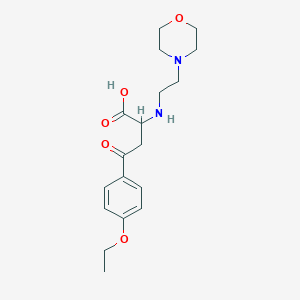

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)

![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)